molecular formula C14H19NO B3039041 3,4-Dihydrospiro[chromene-2,1'-cyclohexan]-4-amine CAS No. 954421-98-8

3,4-Dihydrospiro[chromene-2,1'-cyclohexan]-4-amine

Cat. No. B3039041
CAS RN: 954421-98-8
M. Wt: 217.31 g/mol
InChI Key: PFYRBUIZTFCYNP-UHFFFAOYSA-N
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Description

Chemical compounds with a spiro configuration, like the one you mentioned, are often used in medicinal chemistry due to their unique properties. They are characterized by two rings of atoms that share a single atom .


Molecular Structure Analysis

The molecular structure of a spiro compound is characterized by two rings that share a single atom . The exact structure would depend on the specific atoms involved in the rings .


Chemical Reactions Analysis

Spiro compounds can undergo a variety of chemical reactions, depending on their specific structure and the conditions under which the reactions take place .


Physical And Chemical Properties Analysis

Physical properties of a compound can include characteristics like color, density, hardness, and melting and boiling points . Chemical properties refer to a substance’s ability to undergo specific chemical changes .

Scientific Research Applications

Synthesis and Biological Evaluation

The compound has been utilized in the synthesis of novel tacrine hybrids. A study by Bonacorso et al. (2015) demonstrated the synthesis of 7-amine-spiro[chromeno[4,3-b]quinoline-6,1′-cycloalkanes], a series of compounds including the mentioned chemical, which showed potential in AChE inhibition and cytotoxicity activity, valuable for Alzheimer's research (Bonacorso et al., 2015).

Regioselective Synthesis of Isoxazolines

In another application, the synthesis of trifluoromethyl-substituted spirotetracyclic isoxazolines and isoxazoles using the compound was detailed by Bonacorso et al. (2017). This method demonstrated an effective protocol for creating a new series of these compounds, contributing to advancements in fluorine chemistry (Bonacorso et al., 2017).

Chemical Transformations

Kouznetsov et al. (2003) explored the transformation of N-substituted derivatives of the compound in strong acid media, resulting in the production of γ-aminoacids and other derivatives, demonstrating the compound's versatility in chemical synthesis (Kouznetsov et al., 2003).

Antiphage Activity

Research by Fedotova et al. (1996) investigated the reactivity of carbonyl-substituted spirohydrochromans, including this compound, with hydrogen sulfide. They also examined the antiphage activity of the synthesized compounds, contributing to the understanding of their biological applications (Fedotova et al., 1996).

Analgesic Properties

Schunk et al. (2014) reported on the analgesic properties of derivatives of this compound, specifically in the development of cebranopadol, a novel analgesic drug. This highlights its potential use in pharmaceuticals for pain management (Schunk et al., 2014).

Anticancer Activity

A study by Malah et al. (2021) synthesized derivatives of the compound and evaluated their anticancer activity against various cancer cell lines, providing insights into its potential therapeutic applications in cancer treatment (Malah et al., 2021).

Mechanism of Action

The mechanism of action of a chemical compound refers to how it interacts with other compounds or systems. This can vary greatly depending on the specific compound and its intended use .

Safety and Hazards

The safety and hazards associated with a chemical compound depend on its specific properties and how it is used. Proper handling and storage are crucial for ensuring safety .

properties

IUPAC Name

spiro[3,4-dihydrochromene-2,1'-cyclohexane]-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO/c15-12-10-14(8-4-1-5-9-14)16-13-7-3-2-6-11(12)13/h2-3,6-7,12H,1,4-5,8-10,15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFYRBUIZTFCYNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CC(C3=CC=CC=C3O2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dihydrospiro[chromene-2,1'-cyclohexan]-4-amine

Synthesis routes and methods

Procedure details

To a solution of the product from Example 1A (3.022 g, 13.99 mmol) in methanol (50 mL) was added methoxylamine hydrochloride (1.17 g, 14.0 mmol) and pyridine (5.7 mL, 70.5 mmol). The mixture was stirred overnight at room temperature and was then evaporated in vacuo. The residue was partitioned between ethyl acetate and H2O, and the organic layer was dried over Na2SO4, filtered and evaporated in vacuo. The residue thus obtained was dissolved in methanol (50 mL) and was hydrogenated (balloon) over 10% Pd-on-carbon in the presence of 4 drops of conc. HCl overnight at room temperature. After this time, the catalyst was filtered off (Celite), and the filtrate was evaporated in vacuo. The residue was taken up in ether (50 mL) and was extracted with 1N HCl (3×20 mL). These acidic extracts were then basified to pH 10 with 2N NaOH and were extracted with ethyl acetate (3×20 mL). The organic extracts were dried over Na2SO4, filtered and evaporated in vacuo to yield the title compound as a yellow oil, 880 mg (29%). 1H NMR (300 MHz, DMSO-d6) δ ppm 7.52 (m, 1H), 7.06 (m, 1H), 6.82 (td; J=7.4, 1.3 Hz; 1H), 6.69 (dd; J=8.1, 1.3 Hz; 1H), 3.83 (dd; J=11.1, 6.3 Hz; 1H), 2.08 (dd; J=13.5, 6.3 Hz; 1H), 1.90 (m, 1H), 1.74 (m, 2H), 1.31-1.57 (m, 8H); MS (ESI+) m/z 218 (M+H).
Quantity
3.022 g
Type
reactant
Reaction Step One
Quantity
1.17 g
Type
reactant
Reaction Step One
Quantity
5.7 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
Pd on-carbon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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